molecular formula C13H18N2O2 B8129934 4-Amino-N-cyclopropyl-3-isopropoxybenzamide

4-Amino-N-cyclopropyl-3-isopropoxybenzamide

Cat. No.: B8129934
M. Wt: 234.29 g/mol
InChI Key: SBTLXCQZQGNORA-UHFFFAOYSA-N
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Description

4-Amino-N-cyclopropyl-3-isopropoxybenzamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol. This compound is characterized by its unique structure, which includes an amino group, a cyclopropyl group, and an isopropoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-cyclopropyl-3-isopropoxybenzamide typically involves multiple steps, starting with the formation of the benzamide core. One common synthetic route includes the following steps:

  • Benzamide Formation: The starting material, an appropriate benzene derivative, undergoes acylation to form benzamide.

  • Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a substitution reaction, often using cyclopropyl bromide and a suitable base.

  • Introduction of the Isopropoxy Group: The isopropoxy group is introduced through a nucleophilic substitution reaction, using isopropyl alcohol and a strong base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-cyclopropyl-3-isopropoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to form an amine.

  • Substitution: The isopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Common reagents include alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of 4-Amino-N-cyclopropyl-3-isopropoxybenzonitrile.

  • Reduction: Formation of 4-Amino-N-cyclopropyl-3-isopropoxybenzylamine.

  • Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

4-Amino-N-cyclopropyl-3-isopropoxybenzamide has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Amino-N-cyclopropyl-3-isopropoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Amino-N-cyclopropyl-3-isopropoxybenzamide is similar to other benzamide derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:

  • 4-Amino-N-ethyl-3-isopropoxybenzamide

  • 4-Amino-N-methyl-3-isopropoxybenzamide

  • 4-Amino-N-propyl-3-isopropoxybenzamide

These compounds share the benzamide core but differ in the nature of the substituents attached to the nitrogen atom. The presence of the cyclopropyl group in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-N-cyclopropyl-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-8(2)17-12-7-9(3-6-11(12)14)13(16)15-10-4-5-10/h3,6-8,10H,4-5,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTLXCQZQGNORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)NC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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